

Ilomastat vs. Marimastat: Key Characteristics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ilomastat

CAS No.: 142880-36-2

Cat. No.: S530471

[Get Quote](#)

Feature	Ilomastat (GM6001)	Marimastat (BB-2516)
Primary Class	Hydroxamate-based, broad-spectrum MMP inhibitor [1] [2]	Hydroxamate-based, broad-spectrum MMP inhibitor [1] [2]
Administration Route	Topical application; not orally bioavailable [3] [1]	Orally bioavailable [3] [1]

| **IC₅₀ Values** | Specific values not available in search results. Described as a "broad-spectrum" inhibitor [1]. | **MMP-1:** 5 nM **MMP-2:** 6 nM **MMP-3:** 230 nM **MMP-7:** 16 nM **MMP-9:** 3 nM **MMP-12:** 5 nM [3] | | **Clinical Trial Outcomes** | Development did not progress to large-scale Phase III trials for cancer; used in research (e.g., corneal ulceration) [3] [1]. | Failed in Phase III cancer trials due to lack of survival benefit and musculoskeletal side effects [1] [4]. | | **Key Challenge** | Poor oral bioavailability limited its therapeutic application [3] [1]. | Dose- and time-dependent musculoskeletal syndrome (pain/stiffness in joints) [1]. |

Experimental Data and Protocols

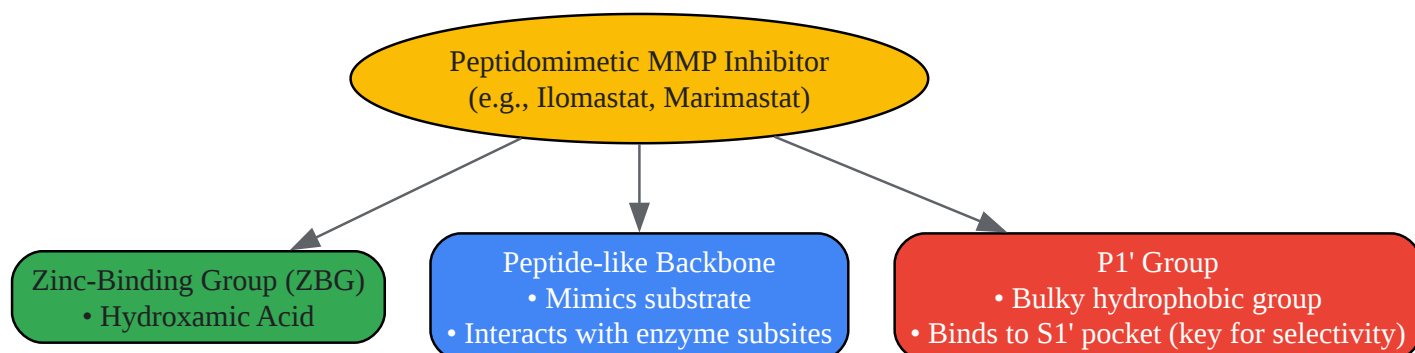
Supporting data from the search results provides specifics on Marimastat and insights into how MMP inhibitors are studied.

- **Marimastat Pharmacokinetics:** A clinical study in healthy male volunteers established that Marimastat is rapidly absorbed after oral administration, with peak plasma concentrations reached in **1.5–3 hours**. Its terminal elimination half-life was found to be **8–10 hours**, supporting a twice-daily dosing regimen [3].
- **In Vitro Efficacy Assessment:** The inhibitory effect of Marimastat (and similar compounds) is often determined by measuring the **IC₅₀ value**—the concentration required to inhibit half of the enzyme's activity. The table above lists the published IC₅₀ values of Marimastat against various MMPs [3].
- **In Vivo Model Application:** A 2018 study on tuberculosis (TB) demonstrated a protocol for using Marimastat in combination therapy. Mice infected with *Mycobacterium tuberculosis* were treated with Marimastat from day 7 post-infection. While Marimastat alone did not reduce bacterial load, it significantly enhanced the efficacy of the frontline TB drug isoniazid, leading to a greater reduction in bacteria compared to isoniazid alone [5].

The Challenge of MMP Inhibitor Development

The development of both **Ilomastat** and Marimastat reflects a broader challenge in the field. A major reason for the failure of early, broad-spectrum MMP inhibitors like Marimastat in clinical trials was **lack of selectivity** [6] [4] [2]. Inhibiting a wide range of MMPs led to mechanism-based side effects, most notably **musculoskeletal syndrome (MSS)**, characterized by pain and inflammation in tendons and joints [1] [4]. This has driven research toward developing more selective inhibitors that target specific MMPs involved in particular diseases.

The following diagram illustrates the general structure and mechanism shared by peptidomimetic hydroxamate inhibitors like **Ilomastat** and Marimastat.



[Click to download full resolution via product page](#)

How to Proceed with Your Research

Based on the information gathered, here are suggestions for your next steps:

- **For Direct Comparative Data:** You may need to search specialized scientific databases for original research articles that conduct head-to-head experiments on these compounds. The data provided here is compiled from various, non-comparative sources.
- **For Recent Advances:** The failure of first-generation inhibitors like Marimastat has shifted research focus. You may find it valuable to investigate newer, more **selective MMP inhibitors** (e.g., those targeting only MMP-2 and MMP-9) and non-hydroxamate inhibitors (e.g., phosphinates, sulfonylhydrazides) designed to overcome the limitations of poor selectivity and side effects [7] [8] [2].
- **For Repurposing Potential:** As shown in the TB study, there is ongoing research into repurposing MMP inhibitors like Marimastat for non-oncological diseases, such as inflammatory and infectious diseases [5] [4] [9].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Marimastat - an overview | ScienceDirect Topics [sciencedirect.com]
2. Understanding the binding of inhibitors of matrix ... [pubs.rsc.org]
3. Results of single and repeat dose studies of the oral matrix ... [pmc.ncbi.nlm.nih.gov]
4. Is there new hope for therapeutic matrix metalloproteinase ... [nature.com]
5. Matrix metalloproteinase inhibitors enhance the efficacy of ... [pmc.ncbi.nlm.nih.gov]
6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
7. Review article Arylsulfonamides and selectivity of matrix ... [sciencedirect.com]
8. Matrix Metalloproteinase Inhibitors as Investigational and ... [pmc.ncbi.nlm.nih.gov]
9. The matrix metalloproteinase inhibitor marimastat inhibits ... [nature.com]

To cite this document: Smolecule. [Ilomastat vs. Marimastat: Key Characteristics at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b530471#ilomastat-compared-to-marimastat-mmp-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com